Diphenyl sulfoxide

Catalog No.
S526276
CAS No.
945-51-7
M.F
C12H10OS
M. Wt
202.27g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl sulfoxide

CAS Number

945-51-7

Product Name

Diphenyl sulfoxide

IUPAC Name

benzenesulfinylbenzene

Molecular Formula

C12H10OS

Molecular Weight

202.27g/mol

InChI

InChI=1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

JJHHIJFTHRNPIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2

Synonyms

diphenyl sulfoxide, diphenylsulfoxide, phenyl sulfoxide

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2

Oxidation Reagent

Diphenyl sulfoxide can act as an oxidant, transferring an oxygen atom to various substrates. This property makes it useful in numerous reactions, including:

  • Sulfide to Sulfoxide Conversion: Diphenyl sulfoxide, often in conjunction with a stronger electrophilic reagent like triflic anhydride (Tf₂O), can oxidize sulfides (R-S-R) to sulfoxides (R-S(O)-R) []. This reaction is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules containing the sulfoxide functional group.

Hydroxyl Activator

Diphenyl sulfoxide can also function as a hydroxyl activator, enhancing the reactivity of hydroxyl groups (OH) in organic molecules. This activation is particularly useful in:

  • Glycosylation Reactions: When combined with activators like Tf₂O, diphenyl sulfoxide can activate glycosyl donors, facilitating the formation of glycosidic bonds. This is crucial in the synthesis of complex carbohydrates, including those with potential applications in drug development and materials science [].

While these are the primary applications of diphenyl sulfoxide in scientific research, ongoing research explores its potential in other areas, including:

  • Chiral Auxiliary: Diphenyl sulfoxide can be used as a chiral auxiliary in certain organic reactions, influencing the product's stereochemistry [].
  • Medicinal Chemistry: Some studies suggest potential applications of diphenyl sulfoxide derivatives in medicinal chemistry, although further research is necessary [].

Diphenyl sulfoxide is an organosulfur compound with the chemical formula C12H10OS\text{C}_{12}\text{H}_{10}\text{OS} and a molecular weight of approximately 202.27 g/mol. It is characterized by a sulfoxide functional group, which consists of a sulfur atom bonded to an oxygen atom and two phenyl groups. This compound is known for its unique properties, including being a polar aprotic solvent and exhibiting significant reactivity in various

Diphenyl sulfoxide's mechanism of action in glycosylation reactions involves its ability to activate electrophilic reagents. The sulfoxide group acts as a Lewis base, donating its lone pair of electrons to the electrophilic reagent, making it more reactive towards the sugar donor. This activated donor then readily forms a glycosidic bond with the sugar acceptor [].

  • Skin and eye irritant: Exposure to DPS can cause skin irritation and eye redness or watering.
  • Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
  • Combustible: DPS can burn, releasing harmful fumes [].

Safety precautions:

  • Wear personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling DPS.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
, often serving as a reagent or intermediate. Notable reactions include:

  • Oxidation of Diphenyl Sulfide: Diphenyl sulfoxide can be synthesized by the oxidation of diphenyl sulfide using oxidants such as hydrogen peroxide or via copper-catalyzed aerobic oxidation .
  • Reactions with Halogens: It reacts with bromine in acetic acid, leading to the formation of brominated products while regenerating diphenyl sulfoxide .
  • Sulfoxide Transfer Reactions: Diphenyl sulfoxide can act as a sulfoxide transfer reagent in reactions mediated by Lewis acids, facilitating the conversion of sulfides to sulfoxides .

Diphenyl sulfoxide exhibits notable biological activities, including:

  • Antimicrobial Properties: Some studies suggest that diphenyl sulfoxide possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.
  • Potential in Drug Development: Its ability to interact with biological systems positions it as a potential scaffold for drug development, particularly in targeting specific enzyme pathways.

Several methods have been developed for the synthesis of diphenyl sulfoxide:

  • Oxidation of Diphenyl Sulfide:
    • Using hydrogen peroxide in the presence of phosphotungstic acid as a catalyst.
    • Copper-catalyzed aerobic oxidation processes that allow for efficient conversion under mild conditions .
  • Sulfoxidation Reactions:
    • Utilizing various oxidizing agents such as peracids or metal oxides to facilitate the conversion from sulfides to sulfoxides .
  • Electrochemical Methods:
    • Recent advancements have introduced electrochemical methods for synthesizing diphenyl sulfoxide, providing greener alternatives to traditional chemical processes.

Diphenyl sulfoxide has diverse applications across multiple fields:

  • Solvent: Due to its polar aprotic nature, it is used as a solvent in organic synthesis and extraction processes.
  • Reagent in Organic Chemistry: It serves as a reagent for various transformations, particularly in the synthesis of other organosulfur compounds.
  • Pharmaceutical Industry: Its potential bioactivity makes it valuable in drug discovery and development processes.

Research into the interactions of diphenyl sulfoxide with other compounds has revealed insights into its reactivity and potential applications:

  • Ion Clustering Studies: Investigations into how diphenyl sulfoxide interacts with lithium ions have shown that it can form stable ion clusters, which may have implications for its use in battery technology .
  • Reactivity with Biological Molecules: Studies have explored how diphenyl sulfoxide interacts with various biomolecules, shedding light on its potential role in biological systems.

Diphenyl sulfoxide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Diphenyl sulfideC12H10S\text{C}_{12}\text{H}_{10}\text{S}Precursor to diphenyl sulfoxide; less polar
Dimethyl sulfoxideC2H6OS\text{C}_{2}\text{H}_{6}\text{OS}Highly polar aprotic solvent; widely used
Methyl phenyl sulfoneC7H8O2S\text{C}_{7}\text{H}_{8}\text{O}_2\text{S}Contains a sulfone group; more oxidized than diphenyl sulfoxide
Phenyl methyl sulfideC7H8S\text{C}_{7}\text{H}_{8}\text{S}Similar structure but lacks the oxygen atom

Uniqueness of Diphenyl Sulfoxide

Diphenyl sulfoxide's unique combination of two phenyl groups attached to a sulfur-oxygen moiety distinguishes it from other similar compounds. This configuration contributes to its specific solubility characteristics and reactivity patterns, making it particularly useful in organic synthesis and as a solvent. Its dual aromatic nature also influences its interaction with biological systems, setting it apart from simpler organosulfur compounds like dimethyl sulfoxide or diphenyl sulfide.

XLogP3

2.1

LogP

2.06 (LogP)

Melting Point

71.2 掳C

UNII

4V290005U9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

945-51-7

Wikipedia

Phenyl sulfoxide

General Manufacturing Information

Benzene, 1,1'-sulfinylbis-: ACTIVE

Dates

Modify: 2023-08-15

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